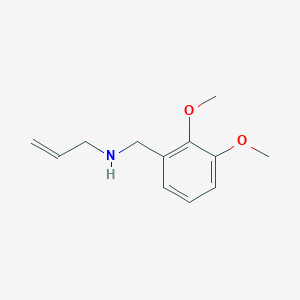

![molecular formula C21H25N5O4 B3012348 6-(2-乙氧基苯基)-2-(3-羟基丙基)-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 878733-13-2](/img/structure/B3012348.png)

6-(2-乙氧基苯基)-2-(3-羟基丙基)-4,7,8-三甲基嘌呤[7,8-a]咪唑-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

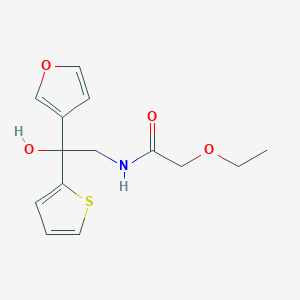

The compound 6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic molecule that appears to be related to the class of imidazole purine diones. This class of compounds is known for its potential pharmacological properties and is often explored for therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the synthesis and analysis of similar compounds are discussed, which can provide insights into the methods that might be used for its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler precursors. For instance, the first paper describes the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative and proceeding through several intermediate compounds . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving the formation of the imidazole ring followed by the introduction of the ethoxyphenyl and hydroxypropyl groups.

Molecular Structure Analysis

The molecular structure of imidazole purine diones is characterized by the presence of an imidazole ring fused to a purine dione structure. The specific substituents on the rings, such as alkyl, phenyl, or methyl groups, can significantly influence the molecule's properties and biological activity. The analysis of the molecular structure typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to determine the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of imidazole purine diones would be influenced by the functional groups attached to the core structure. The presence of an ethoxyphenyl group could potentially engage in electrophilic aromatic substitution reactions, while the hydroxypropyl group might be involved in reactions typical for alcohols, such as esterification or etherification. The purine core itself could participate in various nucleophilic and electrophilic reactions depending on the substitution pattern and the presence of activating or deactivating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its melting point, solubility in different solvents, stability under various conditions, and its acidity or basicity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The compound's lipophilicity, determined by the presence of alkyl or phenyl groups, would affect its ability to cross cell membranes and its distribution within the body .

科学研究应用

化学合成和结构修饰

研究工作已转向探索相关化合物的化学反应性,旨在合成具有潜在生物活性特性的新结构。Klásek 等人(2010 年)阐述了 3-苯基-3-氨基喹啉-2,4-二酮与异硫氰酸酯的反应,导致形成新的螺环连接和咪唑啉衍生物。这些化合物以高产率合成,并通过各种光谱方法表征,包括对某些化合物的 X 射线衍射 (Klásek、Lyčka、Mikšík 和 Růžička,2010)。类似地,Hęclik 等人(2017 年)专注于含咪唑并喹唑啉环的酯的光谱表征和量子力学建模,提供了对这些化合物的构象稳定性和分子排列的见解 (Hęclik、Szyszkowska、Trzybiński、Woźniak、Klásek 和 Zarzyka,2017)。

药理潜力

对结构相关化合物的药理潜力的研究已经确定了几种有希望的候选物,用于进一步探索。Barnes 等人(2001 年)研究了吡唑衍生物和取代的氮杂双环己烷-二酮对肿瘤细胞生长的体外抑制作用,发现对各种癌细胞系具有强效细胞毒活性。这项研究重点介绍了涉及抑制 RNA 聚合酶、核糖核苷酸还原酶和核苷激酶活性的潜在作用机制,特别关注 IMP 脱氢酶作为主要靶标 (Barnes、Izydore 和 Hall,2001)。

材料科学应用

在材料科学领域,已经探索了共轭聚电解质的合成和应用,用于电子器件,例如聚合物太阳能电池。Hu 等人(2015 年)合成了一种新型的 n 型共轭聚电解质,该聚电解质表现出高电导率和电子迁移率,提高了反转聚合物太阳能电池的功率转换效率 (Hu、Wu、Li、Hu、Hu、Zhang、Chen 和 Chen,2015)。

属性

IUPAC Name |

6-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4/c1-5-30-16-10-7-6-9-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-8-12-27/h6-7,9-10,27H,5,8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLHCSTABQZAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-ethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

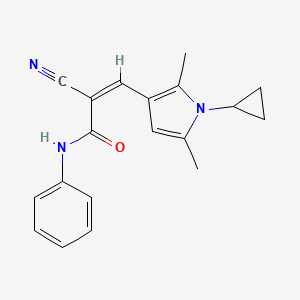

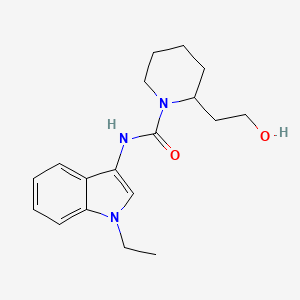

![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

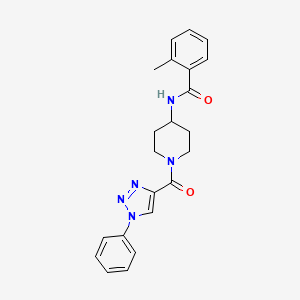

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

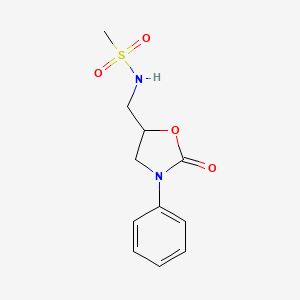

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

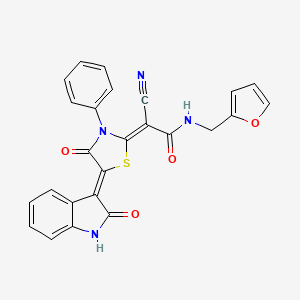

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

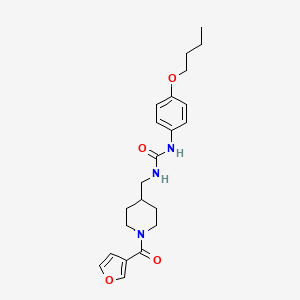

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)